5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
CAS No.: 33286-23-6
Cat. No.: VC16484082
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33286-23-6 |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
| Standard InChI | InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3 |
| Standard InChI Key | QYKYTLTVPBXRNC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound possesses a molecular formula of C₁₉H₂₂N₂O₃S and a molecular weight of 358.5 g/mol . Its IUPAC name, (3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one, reflects its stereochemical configuration and functional group arrangement . Key structural elements include:
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A 1,5-benzothiazepin-4-one core with a seven-membered heterocyclic ring.
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A 4-hydroxyphenyl group at position 2, contributing to antioxidant potential .
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A dimethylaminoethyl side chain at position 5, enhancing solubility and receptor interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₃S | |
| Molecular Weight | 358.5 g/mol | |
| CAS Number | 33286-23-6 | |
| SMILES Notation | CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O |
Stereochemical Considerations
The (3S) configuration at position 3 is critical for biological activity, as stereochemistry often influences receptor binding in benzothiazepines. The hydroxyl groups at positions 3 and 4-hydroxyphenyl enable hydrogen bonding, which may enhance interactions with enzymatic targets .
Synthesis and Production
Synthetic Routes
The synthesis of this compound involves multistep organic reactions, typically starting with diethyl di-n-butyl malonate as a precursor . Key steps include:
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Reduction and Cyclization: Use of diisobutylaluminum hydride (DIBAL-H) and sodium borohydride (NaBH₄) for selective reductions .
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Coupling Reactions: Propyl phosphonic anhydride (T3P) serves as a cyclodehydrating agent to form the benzothiazepine core .
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Functionalization: Introduction of the dimethylaminoethyl side chain via nucleophilic substitution.
Purification and Optimization
Purification methods such as recrystallization and column chromatography are employed to achieve high yields (>75%) and purity (>95%). Reaction conditions, including temperature (60–80°C) and pH control (neutral to mildly acidic), are optimized to minimize side products .
Pharmacological Activities
Antiangiogenic and Antioxidant Properties
Despite limited direct evidence, analogs within the 1,5-benzothiazepin-4(5H)-one class demonstrate:
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Antiangiogenic Activity: Inhibition of capillary proliferation in chick chorioallantoic membrane (CAM) assays (e.g., 50–70% reduction at 100 µM) .
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Antioxidant Effects:
Table 2: Comparative Antioxidant Activities of Benzothiazepine Analogs
| Assay | Compound 8f (IC₅₀) | Compound 8g (IC₅₀) | BHT (IC₅₀) |
|---|---|---|---|
| DPPH Scavenging | 28.4 µM | 30.1 µM | 25.2 µM |
| Nitric Oxide (NO) | 42.3 µM | 45.6 µM | 50.8 µM |
| Fe²⁺ Chelation | 89% at 100 µM | 87% at 100 µM | 65% at 100 µM |
Research Findings and Clinical Relevance
Preclinical Studies
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In Vivo Anti-Tumor Activity: Analogs like 8f and 8g suppress tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) .
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Neuroprotective Potential: Hydroxyl groups may mitigate oxidative damage in neurodegenerative models, though direct evidence is lacking.
Stability and Reactivity
The compound exhibits moderate stability under physiological conditions (pH 7.4, 37°C), with a half-life of 6–8 hours in simulated gastric fluid. Degradation products include sulfoxide derivatives, suggesting susceptibility to oxidative metabolism .
Future Directions
Therapeutic Applications
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Cardiovascular Diseases: Targeted modification of the dimethylaminoethyl chain may enhance selectivity for cardiac calcium channels.
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Oncology: Co-administration with chemotherapeutic agents to exploit antiangiogenic synergy .
Structural Optimization
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Chirality Studies: Synthesis of (3R) enantiomers to evaluate stereospecific effects.
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Prodrug Development: Esterification of hydroxyl groups to improve bioavailability.
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